2-(Boc-amino)-4-bromobutyric acid ethyl ester
Description
2-(Boc-amino)-4-bromobutyric acid ethyl ester is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine at the 2-position and a bromine atom at the 4-position of a butyric acid ethyl ester backbone. The Boc group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses, particularly in peptide chemistry and heterocyclic compound preparation . The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. This compound is synthesized via alkylation reactions using bases like Cs₂CO₃ or K₂CO₃ and is critical in generating intermediates for pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTOPOZRFOXANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Primary Amines
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under basic conditions and facile removal via acidic hydrolysis. For 2-(Boc-amino)-4-bromobutyric acid ethyl ester , the Boc group is introduced to the α-amino position of 4-bromobutyric acid derivatives. A representative procedure involves reacting ethyl 2-amino-4-bromobutyrate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA).
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
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Yield : 70–90% (depending on stoichiometry and purification)
The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a carbamate intermediate. Steric hindrance from the tert-butyl group ensures selective protection without side reactions.
Regioselective Bromination Strategies
Introducing the bromine atom at the γ-position (C4) of butyric acid derivatives is critical. Two predominant methods are employed:
Direct Bromination of 2-Aminobutyric Acid Derivatives
Radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal conditions enables selective C–H functionalization. For example, irradiation of ethyl 2-(Boc-amino)butyrate with NBS in carbon tetrachloride (CCl₄) generates the γ-brominated product via a radical chain mechanism.
Key Observations :
Halodecarboxylation of Dicarboxylic Acids
Decarboxylative bromination, as reviewed by recent advances, offers an alternative route. Treating 2-(Boc-amino)glutaric acid with bromine (Br₂) and silver bromide (AgBr) in acetic acid induces decarboxylation and bromination at C4:
This method avoids harsh conditions but requires careful control of stoichiometry to prevent over-bromination.
Esterification Techniques
The final esterification step converts the carboxylic acid moiety into an ethyl ester. Two approaches dominate:
Acid-Catalyzed Fischer Esterification
Heating 2-(Boc-amino)-4-bromobutyric acid with excess ethanol in the presence of sulfuric acid (H₂SO₄) achieves esterification. While economical, this method risks Boc group cleavage under acidic conditions.
Optimized Parameters :
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Molar Ratio (Acid:EtOH) : 1:10
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Temperature : 60–70°C
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Yield : 60–75%
Carbodiimide-Mediated Coupling
Using 1,3-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) with DMAP as a catalyst ensures milder conditions. For instance, reacting 2-(Boc-amino)-4-bromobutyric acid with ethanol in DCM/DMF (1:1) at 0°C affords the ethyl ester in >85% yield.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent advancements in flow chemistry enhance the scalability of Boc protection and esterification. A two-step continuous process developed by pharmaceutical manufacturers involves:
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Boc Protection : Mixing ethyl 2-amino-4-bromobutyrate with Boc₂O in a microreactor (residence time: 5 min, 25°C).
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Esterification : Direct coupling with ethanol using immobilized lipase catalysts.
Advantages :
Purification and Analytical Control
Chromatographic techniques (e.g., reverse-phase HPLC) and spectroscopic methods (¹H/¹³C NMR, IR) ensure product integrity. Critical quality attributes include:
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Boc Group Stability : Confirmed by absence of tert-butyl peaks in TGA analysis.
Challenges and Alternative Methodologies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-4-bromobutyric acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Synthesis of Non-Natural Amino Acids
2-(Boc-amino)-4-bromobutyric acid ethyl ester serves as a crucial intermediate in the synthesis of non-natural amino acids. These amino acids are vital for developing novel peptides and peptidomimetics that can exhibit enhanced biological activity or stability compared to natural counterparts .
The compound has been shown to modulate various biological pathways:
- Neurotransmission: Research indicates that it can influence GABA receptor activity, potentially offering therapeutic benefits for conditions such as anxiety and epilepsy.
- Anticancer Properties: Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, indicating potential for development as an anticancer agent.
Metalloamino Acid Synthesis
The compound is utilized in synthesizing metalloamino acids, which are important for studying enzyme mechanisms and developing new therapeutic agents that incorporate metal ions into their structures.
Neuropharmacological Studies
In vitro studies have demonstrated that treatment with this compound enhances GABA receptor activity in neuronal cultures. This suggests its potential application in treating anxiety disorders by modulating neurotransmitter release.
Anticancer Research
A study focused on the effects of this compound on various cancer cell lines revealed that it could inhibit proliferation in specific types of cancer cells. This finding provides a foundation for further exploration into its anticancer properties and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-4-bromobutyric acid ethyl ester depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Deprotection: The Boc group is cleaved under acidic conditions, releasing carbon dioxide and tert-butanol.
Ester Hydrolysis: The ester bond is cleaved by water, yielding the corresponding carboxylic acid and ethanol.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and functional attributes of 2-(Boc-amino)-4-bromobutyric acid ethyl ester with analogous compounds:
Key Observations:
- Boc Group Influence : The Boc-protected amine in the target compound differentiates it from simpler halogenated esters (e.g., ethyl 4-bromobutyrate). This group enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling .
- Halogen Reactivity : The bromine in the target compound offers higher reactivity in nucleophilic substitutions compared to chlorine in ethyl 4-chlorobutyrate, making it preferable for alkylation steps .
- Backbone Modifications: Compounds like methyl 2-[(Boc-amino)cycloaminyl]alkanoate introduce conformational rigidity via cycloamino groups, whereas α,β-unsaturated esters (e.g., Ethyl (2E)-4-[[(Boc)amino]-2-butenoate) enable conjugate additions .
Physical and Chemical Properties
- Solubility : The Boc group increases lipophilicity, making the target compound more soluble in dichloromethane or THF than unmodified esters .
- Stability : The Boc group is acid-labile (removed with trifluoroacetic acid), whereas halogenated esters require basic or nucleophilic conditions for substitution .
Biological Activity
2-(Boc-amino)-4-bromobutyric acid ethyl ester, also known as ethyl 4-bromo-2-((tert-butoxycarbonyl)amino)butanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20BrNO4
- Molecular Weight : 310.19 g/mol
- CAS Number : 174076-61-0
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Its structural features allow it to modulate biochemical pathways effectively.
Key Mechanisms:
- Receptor Interaction : The compound is believed to bind to specific receptors, potentially modulating their activity through competitive inhibition or allosteric modulation.
- Enzyme Inhibition : The presence of the bromine atom and the dioxaborole moiety may facilitate interactions with enzymes involved in lipid signaling pathways, leading to reduced inflammation and cancer cell motility .
Biological Activity Overview
Research indicates that derivatives of 2-(Boc-amino)-4-bromobutyric acid exhibit various biological activities:
- Opioid Receptor Modulation : Compounds in this class have shown interactions with opioid receptors (KOR, MOR, DOR), suggesting potential applications in pain management and addiction therapies.
- Neuromuscular Effects : Some derivatives can modulate skeletal muscle contractility, indicating potential therapeutic applications for neuromuscular disorders.
- Anti-Cancer Activity : In vitro studies demonstrated that the compound inhibited cell proliferation and migration in glioblastoma cell lines .
Data Tables
| Biological Activity | Observations/Findings | References |
|---|---|---|
| Opioid Receptor Modulation | Interaction with KOR, MOR, DOR receptors | |
| Neuromuscular Effects | Modulation of skeletal muscle contractility | |
| Anti-Cancer Activity | Inhibition of glioblastoma cell proliferation |
In Vivo Studies
One notable study investigated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to standard opioid treatments, highlighting its potential as a dual-action agent that could mitigate side effects commonly associated with opioids .
Cell Line Studies
In vitro assays using glioblastoma cell lines revealed that the compound effectively inhibited cell proliferation and migration. This suggests a promising anti-cancer application by targeting specific signaling pathways involved in tumor growth .
Q & A
Q. What analytical tools validate Boc group integrity during synthesis?
- TLC Monitoring : Rf shifts upon Boc deprotection (e.g., using 10% TFA in DCM).
- IR Spectroscopy : Loss of the Boc carbonyl peak (~1680 cm⁻¹) confirms cleavage .
Q. How is the compound utilized in synthesizing spiropyrans or metal-binding ligands?
- The bromobutyl chain serves as a linker for N-alkylation of indolenines or pyran precursors. Post-alkylation, ester hydrolysis yields carboxylic acid derivatives for coordinating metals (e.g., Zn²⁺, Cu²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
